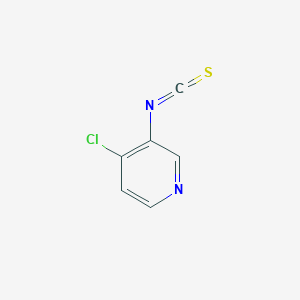

4-Chloro-3-isothiocyanatopyridine

Description

Properties

Molecular Formula |

C6H3ClN2S |

|---|---|

Molecular Weight |

170.62 g/mol |

IUPAC Name |

4-chloro-3-isothiocyanatopyridine |

InChI |

InChI=1S/C6H3ClN2S/c7-5-1-2-8-3-6(5)9-4-10/h1-3H |

InChI Key |

TWBZZNKBGURCLI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1Cl)N=C=S |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 3 Isothiocyanatopyridine

Electrophilic Character of the Isothiocyanate Moiety

The isothiocyanate group (-N=C=S) is a powerful electrophile, a characteristic that defines many of its reactions. The carbon atom within this group is electron-deficient due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms. This inherent electrophilicity makes it a prime target for attack by a wide range of nucleophiles. The general reactivity of isothiocyanates is central to their utility in synthesizing a variety of sulfur and nitrogen-containing organic compounds. researchgate.net

Nucleophilic Addition Reactions

The most prominent reactions of 4-Chloro-3-isothiocyanatopyridine involve the nucleophilic addition to the isothiocyanate carbon. libretexts.orgmasterorganicchemistry.com This process is fundamental to the formation of various functional groups and heterocyclic systems. The general mechanism involves the attack of a nucleophile on the electrophilic carbon of the isothiocyanate, leading to the formation of a tetrahedral intermediate. byjus.comyoutube.com This intermediate can then undergo further reactions, often involving protonation, to yield the final product.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines readily react with isothiocyanates to form substituted thioureas. byjus.comresearchgate.net This reaction is a cornerstone of thiourea (B124793) synthesis due to its high efficiency and the vast structural diversity achievable. researchgate.net The reaction of this compound with amines is expected to proceed similarly, yielding N-(4-chloropyridin-3-yl)-N'-substituted thioureas. The general principle of this reaction is the nucleophilic attack of the amine nitrogen on the isothiocyanate carbon. researchgate.netorganic-chemistry.org

For instance, the reaction of 4,5-dichloro-3-trichloromethylisothiazole with various heterocyclic amines like piperidine (B6355638) and morpholine (B109124) results in the selective replacement of the chlorine atom at the 5-position, demonstrating the susceptibility of similar heterocyclic systems to nucleophilic attack by amines. researchgate.net This suggests that the pyridine (B92270) ring in this compound could also be subject to nucleophilic substitution by strong amine nucleophiles, in addition to the primary reaction at the isothiocyanate group.

Reactions with Oxygen Nucleophiles

Alcohols and phenols can react with isothiocyanates to form thiocarbamates. nsc.ru The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with various alcohols and phenols has been shown to produce the corresponding thiocarbamates. nsc.ru When these reactions are conducted in the presence of a base like triethylamine (B128534), further cyclization can occur to form 1,3-thiazole derivatives. nsc.ru This indicates that the initial nucleophilic addition of the oxygen nucleophile to the isothiocyanate is followed by an intramolecular reaction.

Reactions with Sulfur Nucleophiles

Sulfur nucleophiles, such as thiols, are highly reactive towards isothiocyanates. msu.edu The reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with thiols like 2-propanethiol (B166235) and pentafluorobenzenethiol leads to the formation of N-substituted dithiocarbamates through nucleophilic addition at the N=C bond. researchgate.net Similar reactivity is expected for this compound. The high polarizability and nucleophilicity of the sulfur atom contribute to its strong reactivity in these processes. researchgate.net Density Functional Theory (DFT) calculations have been employed to study the mechanisms of reactions between elemental sulfur and polysulfides with nucleophiles like cyanide and phosphines, highlighting the complexity of these reactions which can involve various pathways including nucleophilic decomposition and intramolecular cyclization. nih.gov

Formation of Thioureas, Thiocarbamates, and Dithiocarbamates

The reactions of this compound with appropriate nucleophiles provide access to a range of important sulfur-containing compounds.

Thioureas: As previously mentioned, the reaction with primary and secondary amines is a standard method for synthesizing thioureas. researchgate.netnih.gov Mechanochemical methods, such as ball milling, have also been successfully employed for the synthesis of thioureas from isothiocyanates and amines, often resulting in high yields. nih.gov

Thiocarbamates: The reaction with alcohols and phenols yields thiocarbamates. The synthesis of S-benzyl carbamothioate has been achieved through the reaction of an adamantane (B196018) derivative with benzyl (B1604629) thiocyanate (B1210189) in the presence of sulfuric acid, where the benzyl thiocyanate isomerizes to the isothiocyanate before reacting. researchgate.net

Dithiocarbamates: The reaction with thiols leads to the formation of dithiocarbamates. researchgate.net Additionally, dithiocarbamates can be synthesized through a one-pot reaction of amines, carbon disulfide, and alkyl halides. organic-chemistry.org Dithiocarbamate (B8719985) salts themselves can be used as precursors for the synthesis of isothiocyanates through desulfurization. researchgate.netscispace.com

The following table summarizes the products formed from the reaction of this compound with different classes of nucleophiles.

| Nucleophile Class | Reactant Example | Product Class | General Reaction |

| Nitrogen Nucleophiles | Primary/Secondary Amines | Thioureas | R-NCS + R'R''NH → R-NH-C(=S)-NR'R'' |

| Oxygen Nucleophiles | Alcohols/Phenols | Thiocarbamates | R-NCS + R'-OH → R-NH-C(=S)-OR' |

| Sulfur Nucleophiles | Thiols | Dithiocarbamates | R-NCS + R'-SH → R-NH-C(=S)-SR' |

Cycloaddition Reactions

Cycloaddition reactions offer a powerful tool for the synthesis of cyclic compounds. While specific examples involving this compound are not extensively documented, the isothiocyanate functionality can, in principle, participate in such reactions. For instance, (4+3) cycloadditions are a method for forming seven-membered rings by reacting a four-atom π-system with a three-atom π-system, often an allyl cation. wikipedia.orgillinois.edursc.org The isothiocyanate group, with its cumulated double bonds, could potentially act as a dienophile in certain cycloaddition reactions. youtube.com However, the reactivity in this context would be highly dependent on the reaction conditions and the nature of the reacting partner.

[3+2] Cycloaddition Pathways

The isothiocyanate functional group is a versatile component in cycloaddition reactions, and while specific studies on this compound are not extensively detailed in the provided results, the reactivity of similar isothiocyanates suggests its potential to participate in [3+2] cycloaddition pathways. These reactions are crucial for the synthesis of five-membered heterocyclic rings.

Generally, isothiocyanates can react with a variety of 1,3-dipoles to form heterocyclic structures. The feasibility and regioselectivity of such reactions with this compound would be influenced by the electronic properties of both the pyridine ring and the chloro-substituent. Quantum chemical investigations on analogous systems suggest that these cycloadditions can proceed via a concerted mechanism. researchgate.netchemrxiv.org The solvent can also play a critical role in determining the regioselectivity of the products formed. researchgate.netchemrxiv.org For instance, studies on related compounds have shown that different regioisomers can be selectively formed by changing the solvent from THF to toluene. researchgate.netchemrxiv.org

The [3+2] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes, catalyzed by a pyridine-boryl radical, highlights a modern approach to synthesizing complex nitrogen-containing bicyclic structures. chemrxiv.org While not directly involving an isothiocyanate, this illustrates the type of advanced cycloaddition methodologies where a substituted pyridine derivative could potentially be employed. The success of these reactions often depends on the specific nature of the reactants and the catalytic system used. chemrxiv.orgmdpi.com

Influence of Pyridine Ring and Chloro-Substitution on Reactivity

The chemical behavior of this compound is significantly modulated by the electronic interplay between the pyridine ring, the chloro-substituent, and the isothiocyanate group.

The pyridine ring, being an electron-deficient aromatic system, exerts a notable influence on the reactivity of its substituents. uoanbar.edu.iq The nitrogen atom in the pyridine ring withdraws electron density through both inductive (-I) and mesomeric (-M) effects, which deactivates the ring towards electrophilic attack but enhances its susceptibility to nucleophilic substitution. uoanbar.edu.iqnih.gov

This electronic environment has several consequences for reaction selectivity:

Nucleophilic Attack: The electron-deficient nature of the pyridine ring, amplified by the chloro-substituent, makes the carbon atom of the isothiocyanate group more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov Studies on related pyridyl isothiocyanates have shown that the electron-deficient character of the pyridine ring is a key factor in their reactivity. nih.gov

Site of Substitution: In nucleophilic substitution reactions involving the pyridine ring itself, the positions ortho and para to the nitrogen atom are generally activated. The presence of the chloro group at the 4-position provides a potential leaving group for nucleophilic aromatic substitution, although the reactivity at this position compared to the isothiocyanate group would depend on the specific nucleophile and reaction conditions. Research on dichloroisothiazoles has shown selective replacement of a chlorine atom by amines. researchgate.net

Modulation of Acidity/Basicity: The electron-withdrawing properties of both the pyridine nitrogen and the chlorine atom will decrease the basicity of the pyridine nitrogen. researchgate.net

The following table summarizes the expected electronic effects in this compound:

| Functional Group/Substituent | Inductive Effect (-I) | Mesomeric Effect (+/-M) | Overall Influence on Pyridine Ring |

| Pyridine Nitrogen | Strong -I | Strong -M | Strong deactivation |

| 3-Isothiocyanate Group | -I | -M | Deactivating |

| 4-Chloro Group | Strong -I | Weak +M | Deactivating |

This table is generated based on general principles of electronic effects in organic chemistry.

Studies on substituted pyridinophane complexes have demonstrated that modifying substituents on the pyridine ring provides a handle to regulate the electronic properties and, consequently, the catalytic activity of metal complexes derived from them. nih.govrsc.org This principle underscores the significant role that the chloro-substituent and the inherent properties of the pyridine ring play in dictating the reactivity of the isothiocyanate moiety.

Degradation and Hydrolysis Pathways (Chemical Perspective)

Isothiocyanates are known to be susceptible to degradation and hydrolysis, particularly in aqueous environments. nih.govresearchgate.netnih.gov The stability of an isothiocyanate is strongly influenced by its chemical structure. chemrxiv.org For this compound, both the pyridine ring and the chloro-substituent would impact its degradation pathways.

Natural isothiocyanates are often unstable at room temperature and can be converted into various inactive intermediates. nih.gov The degradation of isothiocyanates can be influenced by factors such as pH and the presence of metal ions. nih.gov For instance, studies on sulforaphene (B1682523), an isothiocyanate derived from radish seeds, showed that it rapidly converts to a water-soluble degradation product, 6-[(methylsulfinyl)methyl]-1,3-thiazinan-2-thione, in a hydrolytic process. researchgate.netnih.gov The degradation of sulforaphene was inhibited at low pH and in the presence of metal ions. nih.gov

In the context of this compound, the primary site of hydrolytic attack would be the electrophilic carbon atom of the isothiocyanate group. The reaction with water would likely lead to the formation of a dithiocarbamic acid intermediate, which could then decompose further. mdpi.com The electron-withdrawing nature of the 4-chloropyridyl group would likely increase the electrophilicity of the isothiocyanate carbon, potentially accelerating hydrolysis compared to isothiocyanates attached to electron-rich groups.

A general pathway for the hydrolysis of isothiocyanates involves the formation of the corresponding amine. chemrxiv.org Therefore, a probable degradation product of this compound upon hydrolysis would be 3-amino-4-chloropyridine. The stability and reactivity of various isothiocyanates under aqueous heating have shown a strong structure-reactivity relationship, with electron-withdrawing groups increasing the reactivity of the isothiocyanate. chemrxiv.org

Intermolecular and Intramolecular Reaction Dynamics

The reaction dynamics of this compound can be considered in terms of both intermolecular and intramolecular processes.

Intermolecular Reactions:

Reactions with Nucleophiles: As a key intermolecular process, this compound will react with a wide range of nucleophiles at the isothiocyanate carbon. These reactions are fundamental to the use of isothiocyanates in the synthesis of thioureas, thioamides, and other sulfur- and nitrogen-containing heterocycles. mdpi.com The rate and outcome of these reactions will be governed by the nucleophilicity of the attacking species and the electrophilicity of the isothiocyanate, which is enhanced by the attached 4-chloropyridyl group. nih.gov

Dimerization/Polymerization: While not explicitly detailed for this compound, isothiocyanates can undergo self-reaction under certain conditions, although this is less common than their reactions with other nucleophiles.

Intramolecular Reactions:

Cyclization Reactions: The potential for intramolecular reactions exists if a suitable nucleophilic group is present elsewhere in a molecule derived from this compound. For example, if the isothiocyanate were to react with a dinucleophile, the resulting intermediate could undergo an intramolecular cyclization. A study on the H2S-releasing properties of isothiocyanates details a mechanism involving an intramolecular cyclization of a cysteine-isothiocyanate intermediate. nih.gov

The study of intermolecular and intramolecular reaction dynamics is crucial for understanding the synthetic utility and stability of this compound. The electronic properties conferred by the 4-chloropyridyl moiety are expected to play a dominant role in directing these dynamics, favoring intermolecular reactions with a broad range of nucleophiles.

Applications in Advanced Heterocyclic Synthesis and Derivatization

Construction of Novel Sulfur- and Nitrogen-Containing Heterocycles

The dual reactivity of 4-Chloro-3-isothiocyanatopyridine allows it to serve as a foundational element in constructing a variety of heterocyclic rings containing sulfur and nitrogen. The isothiocyanate group is a key synthon for building five-membered rings like thiazoles, triazoles, and thiadiazoles, while the chloropyridine portion can participate in annulation reactions to form fused systems.

The synthesis of a thiazole (B1198619) ring often involves the reaction of a thiourea (B124793) or thiosemicarbazide (B42300) derivative with a molecule containing a two-carbon unit, such as an α-haloketone (the Hantzsch thiazole synthesis). researchgate.net In this context, this compound can react with an amine to form a substituted N,N'-thiourea. Subsequent reaction of this intermediate with an α-haloketone or a similar reagent would lead to the formation of a thiazole ring attached to the pyridine (B92270) core. The general mechanism involves the nucleophilic sulfur of the thiourea attacking the electrophilic carbon of the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring. researchgate.netnih.gov While this is a fundamental and widely applied synthetic strategy, specific examples employing this compound are not extensively documented in peer-reviewed literature.

The isothiocyanate group is a versatile precursor for various azole heterocycles.

Imidazoles: The synthesis of imidazole (B134444) derivatives could be envisioned by reacting this compound with an α-amino ketone. This reaction would form a thiourea intermediate which, upon cyclization (often with the aid of a desulfurizing agent like mercury(II) oxide or an equivalent modern reagent), would yield a substituted imidazole ring. nih.govresearchgate.net

Triazoles: 1,2,4-Triazole derivatives can be synthesized from thiosemicarbazides. isres.orgfrontiersin.orgresearchgate.net The reaction of this compound with hydrazine (B178648) or its derivatives would produce the corresponding 4-(4-chloropyridin-3-yl)thiosemicarbazide. This intermediate can then undergo cyclization with various reagents. For instance, alkaline cyclization can yield 1,2,4-triazole-3-thiones. researchgate.net

Thiadiazoles: The 1,3,4-Thiadiazole scaffold is readily accessible from thiosemicarbazide or thiocarbohydrazide (B147625) precursors. nih.govnih.gov The thiosemicarbazide derived from this compound can be cyclized under acidic conditions with reagents like carboxylic acids or their derivatives to form 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govencyclopedia.pub For example, cyclization with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride is a common method. nih.gov

Table 1: General Synthetic Pathways for Azoles from Isothiocyanates

| Target Heterocycle | Key Intermediate | Typical Reagent for Cyclization |

|---|---|---|

| Imidazole | N-(α-aminoacyl)thiourea | Desulfurizing agent |

| 1,2,4-Triazole | Thiosemicarbazide | Base or Acid (depending on pathway) |

This table represents general, well-established synthetic transformations and does not imply documented synthesis using this compound specifically.

Thiazolidine Scaffolds: Thiazolidines, particularly the medicinally important thiazolidin-4-one derivatives, are commonly synthesized by the reaction of a thiourea with an α-haloacetic acid ester, followed by cyclization. wikipedia.orge3s-conferences.org Alternatively, a one-pot, three-component reaction between an amine, an aldehyde, and thioglycolic acid is a standard method. nih.gov Starting from this compound, reaction with an amino acid ester could provide an intermediate that cyclizes to form a thiazolidinone ring system.

Imidazolone (B8795221) Scaffolds: The synthesis of imidazolones from an isothiocyanate precursor is less direct but feasible. It could involve the conversion of the isothiocyanate to a urea (B33335) or thiourea, followed by reaction with an α-keto ester or a related compound to build the imidazolone ring.

Annulation refers to the construction of a new ring fused to an existing one. For this compound, this would involve reactions that engage the chloro-substituent and an adjacent position on the pyridine ring.

Pyrimidine (B1678525) Annulation: The construction of a pyrimidine ring fused to the pyridine core (forming a pyrido[3,4-d]pyrimidine) could potentially be achieved by first converting the isothiocyanate group into a suitable nucleophile or a group that can participate in a cyclization. nih.gov For example, transformation of the isothiocyanate into an amine or an amidine, followed by reaction with a 1,3-dielectrophile, could lead to the fused pyrimidine ring.

Pyridazine (B1198779) Annulation: Similarly, forming a fused pyridazine ring (a pyrido[3,4-c]pyridazine) would require reaction with a two-atom synthon containing two adjacent nitrogen atoms, such as hydrazine. A plausible, though speculative, route could involve the reaction of the chloropyridine moiety with hydrazine to form a hydrazinopyridine, with the adjacent isothiocyanate group (or a derivative thereof) then participating in the subsequent cyclization to close the pyridazine ring.

Role as a Versatile Synthetic Building Block

The utility of this compound as a versatile building block stems from its bifunctional nature. It possesses two distinct electrophilic centers that can react with a wide range of nucleophiles. This allows for the introduction of the 4-chloropyridine-3-yl moiety into various molecular scaffolds. The isothiocyanate group reacts readily with amines, hydrazines, alcohols, and thiols, while the chloro group can be displaced by strong nucleophiles in nucleophilic aromatic substitution (SNA_Ar) reactions. This dual reactivity makes it a valuable tool for creating libraries of complex molecules for applications such as drug discovery. mdpi.com

Strategies for Divergent Synthesis using this compound

Divergent synthesis is a powerful strategy to create a variety of structurally distinct compounds from a single, common intermediate. mdpi.com this compound is an ideal starting material for such an approach due to the differential reactivity of its two functional groups.

A general divergent strategy could involve the following steps:

Selective Reaction at the Isothiocyanate Site: The isothiocyanate group is generally more electrophilic and reactive towards common nucleophiles (like primary amines) than the C4-Cl position of the pyridine ring. One could first perform a reaction at the isothiocyanate center—for example, forming a thiourea, thiazole, or triazole—while leaving the chloro group untouched.

Derivatization at the Chloro Site: The resulting product, which now contains a new heterocyclic system at position 3, can then be subjected to a second, different reaction at the C4-chloro position. This could be a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling), introducing a wide array of substituents.

Conversely, it may be possible to first react the chloro-position under specific conditions (e.g., a palladium-catalyzed cross-coupling) and then carry out a transformation on the isothiocyanate group. This orthogonal reactivity allows chemists to generate a diverse library of compounds from a single starting material, which is highly valuable for exploring structure-activity relationships in medicinal chemistry.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiazole |

| Imidazole |

| Triazole |

| Thiadiazole |

| Thiazolidine |

| Imidazolone |

| Pyrimidine |

| Pyridazine |

| Thiourea |

| Thiosemicarbazide |

| α-haloketone |

| α-amino ketone |

| Hydrazine |

| 1,2,4-triazole-3-thiones |

| 1,3,4-Thiadiazole |

| Thiazolidin-4-one |

| α-haloacetic acid ester |

| Pyrido[3,4-d]pyrimidine |

Theoretical and Computational Studies on 4 Chloro 3 Isothiocyanatopyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of 4-Chloro-3-isothiocyanatopyridine. These calculations provide insights into the distribution of electrons within the molecule, the energies of its molecular orbitals, and its electrostatic potential.

The pyridine (B92270) ring, being an electron-deficient aromatic system, along with the electron-withdrawing chloro group, significantly influences the reactivity of the isothiocyanate (-N=C=S) functional group. The carbon atom of the isothiocyanate group is highly electrophilic, making it a prime target for nucleophilic attack. This enhanced electrophilicity is a key determinant of its chemical and biological interactions.

Key parameters derived from quantum chemical calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. For this compound, the map would show a region of high positive potential around the isothiocyanate carbon, confirming its electrophilic nature, while negative potential would be concentrated around the nitrogen and sulfur atoms, indicating their nucleophilic character.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. A smaller energy gap suggests higher reactivity. For this compound, the LUMO is expected to be localized primarily on the isothiocyanate group, signifying its susceptibility to nucleophilic attack.

Atomic Charges: Calculation of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) quantifies the electron distribution, providing a numerical value for the electrophilicity of the isothiocyanate carbon and the nucleophilicity of the nitrogen and sulfur atoms.

Table 1: Illustrative Data from Quantum Chemical Calculations for this compound

| Parameter | Predicted Value/Characteristic | Implication for Reactivity |

| HOMO Energy | ~ -7.0 eV | Indicates electron-donating ability. |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability; low value suggests high electrophilicity. |

| HOMO-LUMO Gap | ~ 5.5 eV | Reflects chemical reactivity and stability. |

| Charge on Isothiocyanate Carbon | Positive | Confirms high electrophilicity and susceptibility to nucleophiles. |

| Charge on Sulfur Atom | Negative | Indicates a site for potential electrophilic interaction. |

Note: The values in this table are illustrative and represent typical ranges for similar compounds. Actual values would be obtained from specific DFT calculations.

Mechanistic Modeling of Reaction Pathways (e.g., Hydrogen Sulfide (B99878) Release from a Chemical Viewpoint)

One of the significant predicted reaction pathways for pyridyl isothiocyanates is the release of hydrogen sulfide (H₂S) in the presence of biological thiols like L-cysteine. thaiscience.infonih.govacs.org This process is of considerable pharmacological interest, as H₂S is a gasotransmitter with various signaling roles in the body. researchgate.netcore.ac.uknih.gov

The mechanism is initiated by the nucleophilic attack of the thiol group of L-cysteine on the highly electrophilic carbon atom of the isothiocyanate group. nih.govresearchgate.net This reactivity is enhanced by the electron-deficient nature of the 4-chloro-substituted pyridine ring.

The proposed reaction pathway involves several steps:

Nucleophilic Attack: The sulfur atom of the L-cysteine thiol group attacks the central carbon of the isothiocyanate moiety (-N=C=S).

Formation of a Dithiocarbamic Acid Intermediate: This initial attack forms an unstable S-thiocarbamoyl-cysteine adduct (a dithiocarbamic acid derivative). nih.govmdpi.com

Intramolecular Cyclization: The intermediate undergoes a spontaneous intramolecular cyclization. The amino group of the cysteine backbone attacks the newly formed thiocarbonyl group.

Release of H₂S and Product Formation: This cyclization leads to the decomposition of the intermediate, releasing hydrogen sulfide (H₂S) and forming a stable thiazolidinone derivative. nih.govacs.org

Computational modeling of this pathway can map the energy profile of the reaction, identifying transition states and intermediates, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

Conformational Analysis and Stability Studies

Conformational Analysis: The this compound molecule has conformational flexibility primarily due to the rotation around the single bond connecting the pyridine ring and the isothiocyanate group. Conformational analysis using computational methods can determine the potential energy surface of this rotation. By calculating the energy of the molecule at different dihedral angles, the most stable, low-energy conformation (global minimum) and other local minima can be identified. This information is critical as the specific three-dimensional shape of the molecule can influence its ability to fit into the active site of a biological target.

Stability Studies: Isothiocyanates are known to be reactive and can be unstable in certain conditions, particularly in aqueous media where they can undergo hydrolysis. thaiscience.inforesearchgate.netresearchgate.net Stability studies are crucial to understand the shelf-life and degradation pathways of the compound. These studies typically involve subjecting the compound to various conditions of temperature, humidity, and pH and analyzing for the appearance of degradation products over time. thaiscience.inforesearchgate.net The primary degradation pathway in aqueous solution is the nucleophilic attack of water on the isothiocyanate carbon, leading to the formation of an unstable thiocarbamic acid, which then decomposes to the corresponding amine (4-chloro-3-aminopyridine) and carbonyl sulfide, which can further hydrolyze to H₂S and CO₂. The presence of buffers can accelerate this degradation. thaiscience.inforesearchgate.net

Table 2: Factors Influencing the Stability of this compound

| Factor | Effect on Stability | Predicted Degradation Products |

| Aqueous Environment | Prone to hydrolysis, especially at non-neutral pH. thaiscience.infonih.gov | 4-Chloro-3-aminopyridine, Carbonyl Sulfide (COS), H₂S, CO₂ |

| Temperature | Increased temperature accelerates degradation reactions. researchgate.net | Same as above. |

| Presence of Nucleophiles | Reacts with thiols (e.g., cysteine) and amines. researchgate.netnih.gov | Thiazolidinone derivatives (with cysteine), Thioureas (with amines). |

| Storage Conditions | More stable when stored in dry, non-polar solvents at low temperatures. researchgate.net | Minimal degradation. |

Molecular Docking for Ligand-Target Chemical Interaction Prediction

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to the active site of a target protein. nih.govchemrxiv.org For this compound, the isothiocyanate group is a reactive "warhead" capable of forming a covalent bond with nucleophilic amino acid residues, such as cysteine, in a protein's binding pocket. nih.gov Therefore, this compound is predicted to act as a covalent inhibitor.

The docking process would involve:

Target Identification: Selecting a protein of interest that has a cysteine residue in a functionally important site. Examples could include cysteine proteases, certain kinases, or transcription factors like Keap1. nih.gov

Docking Simulation: Placing the this compound molecule into the binding site of the target protein in various orientations and conformations.

Scoring and Analysis: A scoring function estimates the binding affinity (docking score) for each pose. The poses are then analyzed to identify the most favorable binding mode. The analysis would focus on non-covalent interactions (like hydrogen bonds, hydrophobic interactions, and pi-stacking involving the chloropyridine ring) that position the isothiocyanate group optimally for a covalent reaction with the target cysteine residue.

Studies on related molecules have shown that the chloropyridine moiety can effectively occupy specific sub-pockets within an enzyme's active site, contributing to binding affinity and selectivity. The docking results provide a structural basis for predicting the compound's biological activity and for the rational design of more potent and selective derivatives. acs.org

Table 3: Illustrative Molecular Docking Results for this compound against Hypothetical Protein Targets

| Protein Target | Key Interacting Residue | Predicted Binding Energy (kcal/mol) | Predicted Interactions |

| Cysteine Protease (e.g., Cathepsin) | Cys25 | -8.5 | Covalent bond with Cys25; H-bond between pyridine-N and backbone NH; Hydrophobic interaction of the chloro-substituted ring. |

| Kinase (e.g., EGFR with Cys797) | Cys797 | -9.2 | Covalent bond with Cys797; Pi-stacking with aromatic residues in the active site. |

| Keap1 (Nrf2 regulator) | Cys151 | -7.8 | Covalent bond with Cys151; various non-covalent interactions within the binding pocket. |

Note: This table is for illustrative purposes. The binding energies and interactions are hypothetical and would need to be determined by specific docking calculations.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Mechanistic Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For 4-Chloro-3-isothiocyanatopyridine, ¹H and ¹³C NMR would provide critical data for structural confirmation.

In the ¹H NMR spectrum, the pyridine (B92270) ring protons would exhibit characteristic chemical shifts and coupling patterns. The proton at the C2 position is expected to appear as a doublet, coupled to the proton at C5. The proton at C5 would likely appear as a doublet of doublets, being coupled to both the C2 and C6 protons. The C6 proton would also present as a doublet, coupled to the C5 proton. The expected chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atom and the isothiocyanate group.

The ¹³C NMR spectrum would complement the proton data by identifying the chemical environment of each carbon atom. The carbon atom of the isothiocyanate group (-N=C=S) is expected to have a characteristic chemical shift in the range of 120-140 ppm. The carbon atoms of the pyridine ring would also show distinct signals, with their positions influenced by the attached functional groups. For instance, the carbon atom bonded to the chlorine (C4) would be significantly affected.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 8.3 - 8.5 | d | J(H2-H6) ≈ 0.5-1.0 |

| H-5 | 7.3 - 7.5 | dd | J(H5-H6) ≈ 5.0-6.0, J(H5-H2) ≈ 0.5-1.0 |

| H-6 | 8.5 - 8.7 | d | J(H6-H5) ≈ 5.0-6.0 |

| C-2 | ~150 | - | - |

| C-3 | ~135 | - | - |

| C-4 | ~148 | - | - |

| C-5 | ~125 | - | - |

| C-6 | ~152 | - | - |

Note: The data in this table is predicted based on known values for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. cardiff.ac.uk For this compound, these methods would provide definitive evidence for the presence of the isothiocyanate group and the substituted pyridine ring.

The most characteristic vibration would be the strong, broad absorption band of the isothiocyanate (-N=C=S) group, which typically appears in the region of 2000-2100 cm⁻¹ in the IR spectrum. This band is due to the asymmetric stretching of the N=C=S moiety. The corresponding Raman signal would also be a key identifier.

Other important vibrations include the C-Cl stretching, which would be observed in the lower frequency region of the spectrum (typically 600-800 cm⁻¹). The aromatic C-H stretching vibrations of the pyridine ring would be found above 3000 cm⁻¹, while the C=C and C=N ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -N=C=S | Asymmetric Stretch | 2000 - 2100 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 | Medium to Strong |

Mass Spectrometry in Compound Identification and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. libretexts.orgrsc.org For this compound, electron ionization (EI) mass spectrometry would be particularly informative.

The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. A key feature would be the presence of an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of compounds containing one chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. miamioh.edu

The fragmentation of this compound under EI conditions would likely involve several key pathways. youtube.com Loss of the isothiocyanate group (-NCS) would result in a significant fragment ion. Cleavage of the chlorine atom would be another expected fragmentation route. The pyridine ring itself can also undergo characteristic ring-opening fragmentations. Analyzing these fragmentation patterns allows for a detailed confirmation of the compound's structure. youtube.com

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| Ion | m/z (for ³⁵Cl) | Identity |

|---|---|---|

| [M]⁺ | 184 | Molecular Ion |

| [M+2]⁺ | 186 | Isotopic Peak for ³⁷Cl |

| [M-NCS]⁺ | 126 | Loss of Isothiocyanate |

| [M-Cl]⁺ | 149 | Loss of Chlorine |

X-ray Crystallography for Solid-State Structure Determination

If a suitable single crystal of the compound can be grown, X-ray diffraction analysis would reveal the planarity of the pyridine ring and the geometry of the isothiocyanate group. It would also elucidate the intermolecular interactions, such as stacking of the pyridine rings or other non-covalent interactions, which govern the packing of the molecules in the crystal lattice. This detailed structural information is invaluable for understanding the physical properties of the compound and its potential interactions with other molecules.

Future Research Trajectories and Broader Academic Impact

Exploration of Novel Reaction Chemistries and Catalytic Systems

The dual reactivity of 4-Chloro-3-isothiocyanatopyridine, stemming from the chloro and isothiocyanate functional groups, presents a fertile ground for the exploration of novel chemical transformations. Future research will likely focus on leveraging modern catalytic systems to achieve unprecedented molecular complexity from this simple starting material.

The isothiocyanate group is a versatile handle for constructing various sulfur- and nitrogen-containing heterocycles through cycloaddition and cyclocondensation reactions. Research into catalytic systems that can control the regioselectivity and stereoselectivity of these transformations is a significant area for development. For instance, the use of chiral catalysts in reactions with multifunctional partners could provide enantiomerically enriched products, a critical requirement for pharmaceutical applications.

Furthermore, the chloro-substituent on the pyridine (B92270) ring is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The exploration of novel ligands and catalyst systems that are compatible with the potentially reactive isothiocyanate group is a key challenge. Success in this area would enable the introduction of a wide array of substituents at the 4-position, dramatically expanding the accessible chemical space. Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, represent another frontier. mdpi.com Catalysis is often essential for guiding the complex reaction pathways in MCRs to afford specific products in high yield. mdpi.com Designing catalytic MCRs that incorporate this compound could lead to the rapid assembly of complex, drug-like molecules.

Table 1: Potential Catalytic Systems for Future Exploration

| Catalytic System | Target Reaction Type | Potential Outcome |

|---|---|---|

| Palladium(0) with Buchwald Ligands | C-N Cross-Coupling | Synthesis of novel 4-aminopyridine (B3432731) derivatives |

| Rhodium(I) Complexes | Asymmetric Hydrogenation | Chiral reduction of derivatives |

| Chiral Lewis Acids | Enantioselective Cycloadditions | Access to optically active heterocyclic scaffolds |

| Gold or Silver Catalysts | Hydrothiolation/Cyclization | Formation of novel thiazole (B1198619) and thiadiazole rings |

Integration into High-Throughput Synthesis and Combinatorial Chemistry

Combinatorial chemistry has revolutionized the discovery of new materials and therapeutic agents by enabling the rapid synthesis and screening of large numbers of compounds. escholarship.org The distinct and orthogonal reactivity of the chloro and isothiocyanate groups makes this compound an ideal scaffold for the construction of diverse chemical libraries.

Future research will likely see the integration of this compound into high-throughput synthesis platforms. The chloro group can serve as an anchor point for solid-phase synthesis, allowing for the subsequent elaboration of the isothiocyanate moiety in a spatially addressed or "one-bead one-compound" (OBOC) format. nih.gov Alternatively, solution-phase parallel synthesis can be employed, where the isothiocyanate group reacts with a library of amines or other nucleophiles, followed by a diverse set of cross-coupling reactions at the chloro position.

The generation of such pyridine-based libraries is highly valuable for screening against a wide range of biological targets. nih.gov This approach accelerates the identification of "hit" compounds in drug discovery and facilitates the rapid optimization of "lead" structures by systematically varying the substituents around the core scaffold.

Table 2: Illustrative Combinatorial Library Design

| Scaffold | Reaction 1 (Isothiocyanate) | R1 Group (Library of Amines) | Reaction 2 (Chloro group) | R2 Group (Library of Boronic Acids) |

|---|

Development of Sustainable and Green Chemistry Approaches

Modern chemical synthesis places a strong emphasis on sustainability and the principles of green chemistry. Future research concerning this compound will undoubtedly be guided by these principles, focusing on both its synthesis and its subsequent use in chemical reactions.

Key areas for development include:

Atom Economy: Designing synthetic routes to the title compound and its derivatives that maximize the incorporation of all starting materials into the final product, minimizing waste.

Use of Safer Solvents and Reagents: Moving away from hazardous solvents and toxic reagents, such as the historically used phosphoryl trichloride (B1173362) in chlorination reactions, towards greener alternatives. chemicalbook.comgoogle.com The development of catalytic chlorination methods or the use of less hazardous reagents would be a significant advance.

Energy Efficiency: The adoption of synthetic methods that proceed at ambient temperature and pressure, potentially utilizing microwave or photochemical activation to reduce energy consumption.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. rsc.org Flow chemistry often allows for better control over reaction parameters, improved safety, and easier scale-up compared to traditional batch processing, contributing to a more sustainable manufacturing process. rsc.org

Catalytic Routes: Prioritizing the use of catalytic over stoichiometric reagents to reduce waste and improve efficiency, a core tenet of green chemistry. youtube.com

Contribution to the Understanding of Pyridine-Based Chemical Space

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Each new, uniquely functionalized pyridine derivative that becomes accessible for study contributes to our broader understanding of pyridine-based chemical space.

Research into the synthesis and reactivity of this compound and its downstream products provides valuable data for several areas:

Structure-Activity Relationship (SAR) Studies: The libraries generated from this scaffold will allow for systematic SAR studies, providing insights into how different functional groups at various positions on the pyridine ring influence biological activity.

Computational Chemistry: The empirical data from these studies will be used to refine computational models that predict the physicochemical properties, bioactivity, and toxicity of novel compounds. escholarship.org

Materials Science: The unique electronic and coordinating properties of the thiourea (B124793) and other derivatives that can be accessed from the isothiocyanate group may lead to the discovery of new ligands for catalysis, novel polymers, or functional materials.

By expanding the toolbox of available pyridine-based building blocks, the study of this compound will ultimately enrich the academic and industrial research landscape, paving the way for future discoveries.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 4-Chloro-3-isothiocyanatopyridine, and how can experimental reproducibility be ensured?

- Methodological Answer : Synthesis typically involves nucleophilic substitution reactions starting from 3-amino-4-chloropyridine. The reaction with thiophosgene or thiocyanate derivatives under controlled pH (e.g., alkaline conditions) yields the isothiocyanate group. To ensure reproducibility, document all parameters: temperature (e.g., 0–5°C for thiophosgene addition), solvent choice (e.g., dichloromethane), and stoichiometric ratios. Include purification methods (e.g., column chromatography with silica gel, eluent ratios) and characterization data (e.g., H NMR, IR for -NCS peak at ~2050 cm). Follow journal guidelines for experimental transparency, as emphasized in medicinal chemistry reporting standards .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

- Methodological Answer : Use H/C NMR to confirm the pyridine ring structure and substituent positions (e.g., chloro at C4, isothiocyanate at C3). IR spectroscopy verifies the -NCS functional group (sharp absorption at 2050–2100 cm). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (CHClNS; MW 170.62). Report melting points, purity via HPLC (>95%), and elemental analysis. For journals, prioritize raw spectral data in supplementary materials, adhering to IUPAC naming conventions .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Methodological Answer : Store in airtight, light-resistant containers under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the isothiocyanate group. Use desiccants to avoid moisture. Safety protocols include working in a fume hood with PPE (gloves, goggles) due to potential lachrymatory effects. Refer to safety data sheets (SDS) for spill management and first-aid measures .

Advanced Research Questions

Q. What computational strategies can optimize retrosynthetic pathways for this compound?

- Methodological Answer : AI-driven tools (e.g., Reaxys, Pistachio) analyze reaction databases to propose viable routes. For example, retrosynthesis might prioritize pyridine ring formation via Hantzsch dihydropyridine synthesis, followed by selective halogenation and thiocyanation. Validate predictions with DFT calculations to assess thermodynamic feasibility of intermediate steps (e.g., activation energy for -NCS formation). Compare predicted vs. experimental yields to refine models .

Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?

- Methodological Answer : Systematically vary reaction conditions (solvent polarity, temperature, catalysts) to identify outliers. For example, if analog 3-fluoro-4-chlorophenyl isothiocyanate exhibits higher electrophilicity, perform Hammett σ analysis to quantify electronic effects. Use HPLC-MS to track side products (e.g., hydrolysis to thioureas). Collaborative validation with independent labs and meta-analysis of published datasets can clarify discrepancies .

Q. What advanced statistical methods are suitable for analyzing bioactivity data of this compound derivatives?

- Methodological Answer : Employ multivariate regression to correlate structural features (e.g., Hammett constants, steric parameters) with bioactivity (e.g., IC in enzyme inhibition). Use ANOVA to assess significance across derivatives. For dose-response studies, nonlinear regression (e.g., GraphPad Prism) calculates EC values. Transparently report confidence intervals and p-values, adhering to analytical chemistry standards .

Q. How does the electronic nature of the pyridine ring influence the reactivity of the isothiocyanate group in this compound?

- Methodological Answer : Perform frontier molecular orbital (FMO) analysis via DFT to evaluate electron density at C3. The chloro substituent at C4 exerts an electron-withdrawing effect, increasing electrophilicity of the -NCS group. Compare with 4-methyl analogs using Fukui indices to predict nucleophilic attack sites. Experimental validation via kinetic studies (e.g., reaction rates with amines) quantifies these effects .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications?

- Methodological Answer : Include raw spectra in supplementary materials with peak assignments (δ values, coupling constants). For HPLC, specify column type (C18), mobile phase (e.g., acetonitrile/water gradient), and retention times. Use tables to summarize characterization data (e.g., melting points, values). Adhere to journal-specific formatting for figures and captions .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

- Methodological Answer : Implement quality control protocols: NMR purity checks, parallel synthesis batches, and statistical process control (SPC) charts to monitor yield consistency. If variability arises, troubleshoot via GC-MS to identify impurities (e.g., unreacted starting materials). Document deviations in supplementary files for transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.